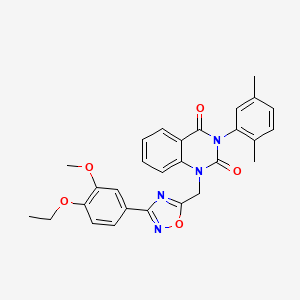
3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted at various positions by a 2,5-dimethylphenyl group and a 1,2,4-oxadiazol moiety. The synthesis typically involves multi-step organic reactions aimed at achieving the desired substitution pattern while maintaining structural integrity.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains using the Agar well diffusion method. The results indicated that compounds similar to the target compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Inhibition Zones : Compounds showed inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness compared to standard antibiotics like ampicillin .
Antidiabetic Activity
Quinazoline derivatives have also been explored for their antidiabetic properties. In vitro studies assessed the ability of synthesized compounds to inhibit α-amylase and α-glucosidase enzymes. Some derivatives exhibited moderate inhibitory activity compared to acarbose, a standard antidiabetic drug. The most potent compounds demonstrated an inhibitory effect that was approximately half as effective as acarbose at specific concentrations .
Anticancer Potential
The anticancer activity of quinazoline derivatives has been well-documented. A series of studies have shown that certain quinazoline compounds can inhibit cancer cell proliferation across various cell lines. For example:
- Cell Line Studies : Compounds were tested against human leukemia cell lines (K562 and HL-60), showing promising cytotoxic effects with IC50 values in the low micromolar range .
Case Study 1: Antiviral Activity
A library of quinazoline derivatives was evaluated for antiviral activity against vaccinia and adenovirus. Notably, some compounds displayed EC50 values significantly lower than those of reference antiviral drugs like Cidofovir. This suggests that modifications to the quinazoline structure can enhance antiviral potency .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of quinazoline derivatives. Compounds were tested in murine models for their ability to reduce cytokine production and alleviate symptoms of acute lung injury induced by lipopolysaccharides (LPS). The results indicated that specific derivatives could significantly reduce inflammation without exhibiting immunotoxicity .
Summary of Findings
The biological activities associated with This compound suggest its potential as a multi-functional therapeutic agent. Key findings include:
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-13-12-19(15-24(23)35-4)26-29-25(37-30-26)16-31-21-9-7-6-8-20(21)27(33)32(28(31)34)22-14-17(2)10-11-18(22)3/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAIHOXEXMGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














